molecular formula C19H28O3 B15198250 Androst-5-ene-17-one-3beta,7beta-diol

Androst-5-ene-17-one-3beta,7beta-diol

Cat. No.: B15198250
M. Wt: 304.4 g/mol
InChI Key: OLPSAOWBSPXZEA-UHFFFAOYSA-N
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Description

7alpha-Hydroxydehydroepiandrosterone is an androstanoid that is derived from dehydroepiandrosterone. It carries an additional hydroxy substituent at the 7alpha-position. This compound plays significant roles as an estrogen, anti-inflammatory agent, and antioxidant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The hydroxylation of dehydroepiandrosterone to 7alpha-Hydroxydehydroepiandrosterone can be achieved using microbial biotransformation. For instance, Gibberella sp. and Absidia coerulea have been used to hydroxylate dehydroepiandrosterone at the 7alpha-position . The optimization of media ingredients, DHEA concentration, culture time, medium volume, and inoculum rate are crucial for maximizing the yield of 7alpha-Hydroxydehydroepiandrosterone .

Industrial Production Methods: The industrial production of 7alpha-Hydroxydehydroepiandrosterone involves large-scale microbial biotransformation processes. The use of optimized culture conditions and microbial strains ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 7alpha-Hydroxydehydroepiandrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 7-oxo derivatives, while reduction can yield various hydroxylated products .

Scientific Research Applications

7alpha-Hydroxydehydroepiandrosterone has diverse applications in scientific research:

Mechanism of Action

7alpha-Hydroxydehydroepiandrosterone exerts its effects by interacting with various molecular targets and pathways. It regulates the activity of 11beta-Hydroxysteroid Dehydrogenase 1, influencing the balance between active and inactive glucocorticoids. This regulation is crucial for maintaining metabolic homeostasis and stress response .

Properties

IUPAC Name

3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPSAOWBSPXZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861574
Record name 3,7-Dihydroxyandrost-5-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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